Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate

Description

Nomenclature and Classification

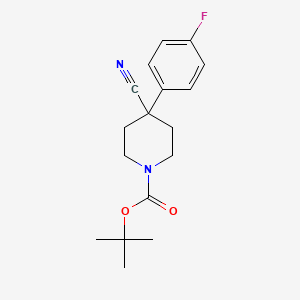

Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate is systematically classified as a piperidine carboxylate derivative featuring multiple functional groups that contribute to its unique chemical properties and biological activities. The compound bears the Chemical Abstracts Service registry number 256951-79-8, providing a standardized identification system for research and commercial applications. The molecular formula of this compound is C₁₇H₂₁FN₂O₂, with a precise molecular weight of 304.15883 atomic mass units.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, describing the structural elements in order of priority. The compound features a six-membered piperidine ring as the central scaffold, with a tert-butoxycarbonyl protecting group attached to the nitrogen atom at position 1. The 4-position of the piperidine ring bears two substituents: a cyano group and a 4-fluorophenyl ring, creating a quaternary carbon center that significantly influences the compound's three-dimensional structure and reactivity patterns.

From a chemical classification perspective, this compound belongs to the broader category of nitrogen-containing heterocycles, specifically within the piperidine subfamily. The presence of the fluorine atom on the phenyl ring classifies it additionally as a fluoroaromatic compound, while the cyano group places it among nitrile-containing molecules. The tert-butyl ester functionality categorizes it as a carboxylate ester, making this molecule a multifunctional synthetic intermediate with diverse chemical properties.

| Chemical Identifier | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁FN₂O₂ |

| Chemical Abstracts Service Number | 256951-79-8 |

| Molecular Weight | 304.15883 g/mol |

| InChI Key | VEUXNHXHLZJCDX-UHFFFAOYSA-N |

| Polar Surface Area | 53.33 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 4 |

Historical Context and Development

The development of tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate emerged from the broader historical evolution of piperidine chemistry and the pharmaceutical industry's increasing recognition of nitrogen-containing heterocycles as privileged scaffolds in drug discovery. Piperidine derivatives have played a significant role in pharmaceutical development since the early twentieth century, with their importance growing substantially as synthetic methodologies advanced and structure-activity relationships became better understood.

The incorporation of fluorine atoms into pharmaceutical compounds gained prominence in the latter half of the twentieth century, as medicinal chemists recognized the unique properties that fluorine substitution could impart to bioactive molecules. The strategic placement of fluorine atoms can enhance metabolic stability, improve bioavailability, and modulate binding affinity to biological targets. The development of fluorinated piperidine derivatives, including tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate, represents a convergence of these two important trends in medicinal chemistry.

The synthetic accessibility of this compound was facilitated by advances in several key areas of organic chemistry. The development of efficient methods for optical resolution of piperidine carboxylic acid derivatives, as described in patent literature from the early 2000s, provided important foundational techniques for preparing enantiomerically pure intermediates. These methodological advances enabled the preparation of optically active piperidine derivatives with high yield and purity, essential characteristics for pharmaceutical intermediates.

The specific synthetic route to tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate likely draws upon established methodologies for piperidine functionalization, including intramolecular cyclization reactions and metal-catalyzed coupling processes. The presence of the tert-butoxycarbonyl protecting group reflects standard practices in synthetic organic chemistry for protecting amine functionalities during multi-step synthetic sequences.

Significance in Organic Chemistry and Medicinal Research

Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate occupies a position of considerable importance in both academic research and pharmaceutical development due to its unique combination of structural features and versatile reactivity patterns. The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those designed to target neurological disorders, where the piperidine scaffold provides an optimal framework for interactions with neurotransmitter receptors and enzymes.

In pharmaceutical development, this compound demonstrates exceptional utility as a building block for creating complex molecular frameworks. The presence of the cyano group provides a reactive site for further functionalization, allowing medicinal chemists to introduce additional structural diversity through standard organic transformations. The 4-fluorophenyl substituent contributes to the compound's pharmacological profile by potentially enhancing binding affinity to biological targets and improving metabolic stability.

The compound's significance extends beyond its role as a pharmaceutical intermediate to encompass applications in material science research. When incorporated into polymer matrices, tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate can enhance material properties such as thermal stability and mechanical strength. These applications demonstrate the versatility of this molecular structure beyond traditional pharmaceutical applications, highlighting its potential in advanced materials development.

Biochemical research applications represent another important dimension of this compound's significance. The molecule serves as a valuable tool for studying enzyme interactions and biological pathways, particularly in investigations aimed at understanding disease mechanisms and drug action. The fluorine atom's unique properties make it particularly useful in biophysical studies, including nuclear magnetic resonance spectroscopy investigations of protein-ligand interactions.

| Research Application | Specific Benefits | Target Areas |

|---|---|---|

| Pharmaceutical Development | Intermediate for neurological drugs | Central nervous system disorders |

| Organic Synthesis | Complex molecular framework construction | Therapeutic compound synthesis |

| Material Science | Enhanced thermal and mechanical properties | Advanced polymer materials |

| Biochemical Research | Enzyme interaction studies | Disease mechanism elucidation |

| Fluorine Chemistry | Unique reactivity patterns | Bioavailability improvement |

The fluorine chemistry aspects of this compound deserve particular attention in the context of modern medicinal chemistry. The strategic incorporation of fluorine atoms has become a cornerstone of contemporary drug design, with approximately twenty percent of marketed pharmaceuticals containing at least one fluorine atom. The 4-fluorophenyl group in tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate exemplifies this trend, providing unique reactivity patterns that can lead to improved bioavailability and enhanced therapeutic efficacy.

Recent advances in piperidine synthesis methodologies have further enhanced the significance of compounds like tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate. Modern synthetic approaches, including intramolecular cyclization reactions, metal-catalyzed transformations, and organocatalytic processes, have expanded the accessibility of complex piperidine derivatives and enabled the preparation of libraries of structurally diverse compounds for biological screening.

Properties

IUPAC Name |

tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUXNHXHLZJCDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445867 | |

| Record name | Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256951-79-8 | |

| Record name | Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts.

Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester group.

Industrial Production Methods

Industrial production of tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the fluorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium cyanide or potassium fluoride are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include amines, oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate has several scientific research applications:

Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and fluorophenyl group play crucial roles in its binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

Tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate

- Structure : Replaces the 4-fluorophenyl group with a 3-methylphenyl ring.

- Molecular Formula : C₁₈H₂₄N₂O₂; Molecular Weight: 300.40 g/mol .

- Key Differences :

- Electronic Effects : The methyl group is electron-donating, contrasting with fluorine’s electron-withdrawing nature. This alters electronic density on the piperidine ring.

- Toxicity : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation), necessitating stringent handling protocols .

- Applications : Used in R&D for structure-activity relationship (SAR) studies to assess the impact of lipophilic vs. electronegative substituents.

Tert-butyl 4-cyano-4-(2,5-difluorophenyl)piperidine-1-carboxylate

- Structure : Features a 2,5-difluorophenyl group.

- Molecular Formula : C₁₇H₂₀F₂N₂O₂; Molecular Weight: 328.35 g/mol (calculated).

- Synthesis: Requires careful optimization to avoid over-halogenation side reactions .

Tert-butyl 4-cyano-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate

- Structure : Substitutes 4-fluorophenyl with a 4-trifluoromethylphenyl group.

- Synthesis : Utilizes Cs₂CO₃ and DMSO, highlighting the need for strong bases to accommodate the electron-withdrawing trifluoromethyl group .

- Applications : The trifluoromethyl group enhances lipophilicity and bioavailability, making it valuable in CNS drug discovery.

Heterocyclic and Functional Group Modifications

Tert-butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate

- Structure : Replaces phenyl with pyridin-2-yl.

- Molecular Formula : C₁₆H₂₁N₃O₂; Molecular Weight: 287.36 g/mol .

- Key Differences :

Tert-butyl 4-(4-cyanophenylsulfonyl)piperidine-1-carboxylate

Physical Properties

Toxicity and Handling

- 4-Fluorophenyl Derivative: Limited toxicity data; standard precautions for cyano-containing compounds apply (avoid inhalation, use PPE) .

- 3-Methylphenyl Analog : GHS Category 4 toxicity; requires respiratory protection and controlled ventilation .

- Trifluoromethylphenyl Derivative: No explicit data, but trifluoromethyl groups generally reduce metabolic degradation risks .

Biological Activity

Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its chemical properties, biological activity, and relevant case studies.

- Chemical Name : Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate

- CAS Number : 256951-79-8

- Molecular Formula : CHFNO

- Molecular Weight : 304.36 g/mol

- Structure : The compound features a piperidine ring with a tert-butyl group, a cyano group, and a fluorophenyl substituent, which are crucial for its biological activity.

Biological Activity

The biological activity of Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate has been investigated primarily in the context of its antimicrobial properties.

Antimicrobial Activity

A study highlighted the compound's effectiveness against Mycobacterium tuberculosis. The compound was part of a high-throughput screening of over 100,000 compounds, where it demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) ranging from 6.3 to 23 µM against various strains of M. tuberculosis .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship indicates that modifications to the piperidine structure can enhance biological activity. For instance, variations in substituents at the para position of the aromatic ring have shown to influence potency significantly . The presence of electron-withdrawing groups like fluorine is particularly noted for increasing the compound's efficacy against bacterial strains.

Case Studies

-

Study on Antitubercular Activity :

- A focused investigation on derivatives of piperidine compounds revealed that those with fluorine substitutions exhibited enhanced antimicrobial properties. Specifically, Tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate was identified as a promising candidate for further development in treating tuberculosis .

-

Cytotoxicity Assessments :

- In vitro studies assessing cytotoxic effects on cancer cell lines (e.g., MCF-7 and HCT-116) revealed that compounds similar to Tert-butyl 4-cyano derivatives exhibited IC50 values in the micromolar range, indicating potential as anticancer agents . These findings suggest that further exploration of this compound could lead to novel therapeutic agents.

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 256951-79-8 |

| Molecular Formula | CHFNO |

| Molecular Weight | 304.36 g/mol |

| Biological Activity | Antimicrobial, Anticancer |

| MIC against M. tuberculosis | 6.3 - 23 µM |

| IC50 against MCF-7 | Micromolar range |

Q & A

Q. What is the primary synthetic route for synthesizing tert-butyl 4-cyano-4-(4-fluorophenyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. A common approach includes:

Nucleophilic substitution : Introducing the 4-fluorophenyl group via coupling reactions.

Cyano group incorporation : Using reagents like trimethylsilyl cyanide (TMSCN) or potassium cyanide under controlled pH conditions.

Boc protection : Adding the tert-butyloxycarbonyl (Boc) group to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

Key monitoring tools include thin-layer chromatography (TLC) and NMR spectroscopy to track reaction progress and intermediate purity .

Q. How does the compound’s stability vary under different experimental conditions?

Stability studies focus on:

- Hydrolysis : The ester group (tert-butyl carboxylate) is prone to hydrolysis under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, yielding carboxylic acid derivatives. Reaction rates depend on solvent polarity and temperature .

- Photostability : The fluorophenyl and cyano groups may degrade under prolonged UV exposure. Storage in amber glassware at 4°C is recommended .

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. Avoid heating above 150°C without inert atmospheres .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirms regioselectivity of substitutions (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity (>95% by area normalization via HPLC) .

- X-ray crystallography : Resolves 3D conformation using programs like SHELXL for structure refinement .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproduct formation?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may increase side reactions. Solvent screening via Design of Experiments (DoE) is recommended .

- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for fluorophenyl introduction .

- Temperature control : Lower temperatures (0–5°C) reduce decomposition of sensitive intermediates like the cyano group .

- In-line monitoring : Use FTIR or Raman spectroscopy for real-time tracking of reaction intermediates .

Q. How can structural discrepancies in crystallographic data be resolved?

Discrepancies often arise from:

- Disorder in the crystal lattice : Refinement using SHELXL’s PART and SIMU instructions mitigates this .

- Twinned crystals : Programs like CELL_NOW or TWINABS can deconvolute overlapping reflections .

- Thermal motion : Anisotropic displacement parameters (ADPs) should be refined for non-hydrogen atoms to improve model accuracy .

Q. What methodologies address contradictions in biological activity data across studies?

Contradictions may stem from:

- Purity variability : Impurities ≥5% can skew bioassay results. Validate purity via HPLC with diode-array detection (DAD) .

- Solubility differences : Use DMSO stock solutions standardized to ≤10 mM to avoid aggregation in aqueous buffers .

- Target selectivity : Compare binding affinities using radiolabeled ligand assays (e.g., ³H-labeled analogs) and computational docking (e.g., AutoDock Vina) .

Q. How can the compound’s reactivity be leveraged for derivatization in drug discovery?

- Nitrile group : Convert to amines (via hydrogenation with Raney Ni) or tetrazoles (using NaN₃ and NH₄Cl) for enhanced pharmacophore diversity .

- Boc deprotection : Treat with trifluoroacetic acid (TFA) to expose the piperidine amine for further functionalization .

- Fluorophenyl ring : Perform Suzuki-Miyaura cross-coupling to introduce heterocycles or electron-withdrawing groups .

Methodological Considerations

Q. What protocols ensure reproducibility in scaled-up synthesis?

Q. How should researchers handle conflicting spectral data (e.g., NMR shifts)?

- Referencing : Compare with structurally analogous compounds (e.g., tert-butyl 4-(4-chlorophenyl) derivatives) .

- Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .

- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening signals .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .

- Spill management : Neutralize acidic residues with sodium bicarbonate, and adsorb spills with vermiculite .

- Waste disposal : Incinerate via licensed hazardous waste facilities to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.